![molecular formula C6H8ClF2NO3S B2915869 (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride CAS No. 2229435-45-2](/img/structure/B2915869.png)
(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride
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Description
Scientific Research Applications
Electochemical Properties and Applications
Sodium Insertion into Vanadium Pentoxide
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, revealing its utility in studying the electrochemical properties of vanadium pentoxide (V2O5) films. This indicates its potential application in developing advanced materials for energy storage devices (Su, Winnick, & Kohl, 2001).
Organic Synthesis Applications
Synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines
The reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines showcases the utility of methanesulfonyl derivatives in synthesizing complex organic molecules with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
Material Science and Engineering
Ionic Liquids for Energy Applications
The research on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlights its importance in material science, particularly for cathode materials in batteries. This demonstrates the compound's relevance in enhancing energy storage technologies (Su, Winnick, & Kohl, 2001).
Pharmaceutical Chemistry
N-Arylation of Methanesulfonamide
A study on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides reveals its significance in pharmaceutical chemistry, particularly in synthesizing compounds like dofetilide without generating genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Chemical Synthesis and Modification
Synthesis of Fluorinated Compounds
Research on the efficient preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes indicates the broader utility of methanesulfonyl chloride derivatives in synthesizing fluorinated organic compounds, which are crucial in various chemical industries (Ni, Zhang, & Hu, 2009).
properties
IUPAC Name |
(5,5-difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO3S/c7-14(12,13)3-4-1-2-6(8,9)5(11)10-4/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOXJFFPWACRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride |
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